Silver oxalate

Description

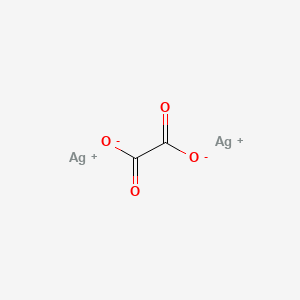

Structure

3D Structure of Parent

Properties

IUPAC Name |

disilver;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Ag/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYKPINNDWGGF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2C2O4, C2Ag2O4 | |

| Record name | silver oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201448 | |

| Record name | Silver oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-51-7 | |

| Record name | Silver oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE0L2ZGZ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

silver oxalate synthesis from silver nitrate and oxalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver oxalate (Ag₂C₂O₄) from silver nitrate (AgNO₃) and oxalic acid or its salts. This compound is a key intermediate in various chemical processes, including the preparation of silver nanoparticles and catalysts. This document details the underlying chemistry, experimental procedures, and characterization of the resulting product, tailored for a scientific audience.

Introduction

This compound is a white, crystalline solid that is sparingly soluble in water. It is a coordination polymer with the chemical formula Ag₂C₂O₄. The synthesis of this compound is a straightforward precipitation reaction, typically involving the mixing of aqueous solutions of a soluble silver salt, most commonly silver nitrate, with a solution containing oxalate ions. The low solubility of this compound drives the reaction to completion, resulting in the formation of a precipitate.

The primary reaction is represented by the following equation:

2AgNO₃(aq) + H₂C₂O₄(aq) → Ag₂C₂O₄(s) + 2HNO₃(aq)[1]

Alternatively, soluble oxalate salts such as sodium oxalate or potassium oxalate can be used as the source of oxalate ions.[2]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, with variations in reagents, concentrations, and reaction conditions. Below are detailed experimental protocols for the most common approaches.

Synthesis from Silver Nitrate and Oxalic Acid

This method is a direct and widely used approach for producing this compound.

Experimental Protocol:

-

Preparation of Reagent Solutions:

-

Prepare a 0.5 M solution of silver nitrate (AgNO₃) by dissolving the appropriate amount of solid AgNO₃ in deionized water.

-

Prepare a 0.5 M solution of oxalic acid (H₂C₂O₄) by dissolving the appropriate amount of oxalic acid dihydrate in deionized water.

-

-

Precipitation:

-

Slowly add the 0.5 M oxalic acid solution (30 mL) to the 0.5 M silver nitrate solution (50 mL) while stirring continuously.[3]

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Drying:

-

Dry the purified this compound in an oven at 60°C for six hours.[3]

-

Store the dried this compound in a dark, cool, and dry place.

-

Synthesis from Silver Nitrate and Potassium Oxalate

This method utilizes potassium oxalate as the oxalate source and can be controlled by adjusting the pH.

Experimental Protocol:

-

Preparation of Reagent Solutions:

-

Prepare a 1.4 N aqueous solution of silver nitrate.

-

Prepare a 1.54 N aqueous solution of potassium oxalate (K₂C₂O₄·H₂O).

-

-

Precipitation:

-

Isolation and Purification:

-

Filter the resulting precipitate.

-

Wash the precipitate multiple times with hot distilled water (60-90°C).[5]

-

-

Drying:

-

Dry the precipitate as described in the previous method.

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported synthesis protocols.

Table 1: Synthesis using Silver Nitrate and Oxalic Acid

| Parameter | Value | Reference |

| Silver Nitrate Concentration | 0.5 M | [3] |

| Oxalic Acid Concentration | 0.5 M | [3] |

| Silver Nitrate Volume | 50 mL | [3] |

| Oxalic Acid Volume | 30 mL | [3] |

| Reaction Temperature | Not Specified | [3] |

| Drying Temperature | 60°C | [3] |

| Drying Time | 6 hours | [3] |

Table 2: Synthesis using Silver Nitrate and Potassium Oxalate

| Parameter | Value | Reference |

| Silver Nitrate Concentration | 1.4 N | [5] |

| Potassium Oxalate Concentration | 1.54 N | [5] |

| Reaction Temperature | 60°C | [5] |

| Initial pH of Reaction Medium | 2.5 | [5] |

| Washing Water Temperature | 60-90°C | [5] |

Reaction and Experimental Workflow Diagrams

To visually represent the synthesis process, the following diagrams have been generated using the DOT language.

Caption: Precipitation reaction of silver nitrate and oxalic acid.

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and morphology. Commonly employed techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound crystals.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of this compound, which typically occurs around 140°C.[1]

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the oxalate group in the compound.

Safety Precautions

-

Silver nitrate is corrosive and can cause stains on skin and clothing. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Oxalic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

This compound is known to be explosive upon heating or shock.[1] Handle with extreme care and avoid grinding or subjecting the dry powder to friction. For disposal, it is recommended to decompose it by heating it under water.[1]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specialized protocols and applications.

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Silver Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver oxalate (Ag₂C₂O₄) is a coordination polymer with a well-documented thermal instability. Its decomposition into metallic silver and carbon dioxide gas is a rapid, exothermic process that has garnered significant interest for various applications, including the formation of silver nanoparticles and conductive silver traces. Understanding the intricacies of this decomposition mechanism is paramount for controlling the properties of the final silver product and ensuring safe handling. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the underlying mechanism, kinetic parameters, influencing factors, and standard experimental protocols for its characterization.

The Core Mechanism: An Electron Transfer Driven Process

The thermal decomposition of this compound is fundamentally an intramolecular redox reaction. The process is initiated by the transfer of an electron from the oxalate anion (C₂O₄²⁻) to one of the silver cations (Ag⁺). This initial step is the rate-determining stage of the reaction.

Following the electron transfer, the now unstable oxalate radical anion ([C₂O₄]⁻) rapidly undergoes decarboxylation, breaking the carbon-carbon bond to form two molecules of carbon dioxide (CO₂). The silver cation that accepted the electron is reduced to a silver atom (Ag⁰). The subsequent aggregation of these silver atoms leads to the formation of silver nuclei, which then grow into larger silver particles.

The overall balanced chemical equation for the decomposition is:

Ag₂C₂O₄(s) → 2Ag(s) + 2CO₂(g)[1]

This decomposition is a solid-state reaction that proceeds via a nucleation and growth mechanism.

Visualizing the Decomposition Pathway

The following diagram illustrates the key steps in the thermal decomposition of a this compound molecule.

Caption: Figure 1: Proposed Mechanism of this compound Thermal Decomposition.

Quantitative Analysis of the Decomposition

The thermal decomposition of this compound can be quantitatively characterized by several key parameters, including the decomposition temperature, enthalpy of decomposition, and activation energy. These parameters are crucial for predicting the material's behavior under different thermal stresses and for designing controlled decomposition processes.

Decomposition Temperature and Enthalpy

The decomposition of this compound is a sharp, exothermic process. Thermogravimetric analysis (TGA) typically shows a single, rapid weight loss step corresponding to the release of carbon dioxide. The onset temperature of this decomposition can vary depending on factors such as the heating rate and the surrounding atmosphere, but it generally occurs in the range of 140°C to 250°C.[1] For instance, some studies show the decomposition beginning around 200°C and concluding before 250°C.

Differential Scanning Calorimetry (DSC) reveals a strong exothermic peak associated with the decomposition. The enthalpy of decomposition (ΔH) has been reported to be approximately -122 kJ/mol, confirming the highly energetic nature of this reaction.[2]

| Parameter | Typical Value | Analytical Technique |

| Decomposition Temperature Range | 140 - 250 °C | TGA/DSC |

| Enthalpy of Decomposition (ΔH) | ~ -122 kJ/mol | DSC |

| Mass Loss (experimental) | ~29.3% (theoretical for 2CO₂) | TGA |

Table 1: Key Thermal Parameters of this compound Decomposition

Kinetics of Decomposition

The kinetics of the thermal decomposition of this compound have been investigated using various models. The activation energy (Ea), a measure of the energy barrier that must be overcome for the reaction to occur, is a critical kinetic parameter. Reported values for the activation energy vary, reflecting the influence of experimental conditions and sample preparation. Some studies suggest an activation energy in the range of 35-59 kcal/mol for doped this compound, while others, focusing on the initial C-C bond cleavage in the oxalate ion, propose a value of 60-63 kcal/mol.

| Study/Conditions | Activation Energy (Ea) (kcal/mol) | Kinetic Model |

| Doped this compound | 35 - 59 | Not specified |

| C-C Bond Cleavage (theoretical) | 60 - 63 | First-order |

Table 2: Reported Activation Energies for this compound Decomposition

Factors Influencing the Decomposition Process

The rate and characteristics of this compound decomposition are highly sensitive to a variety of factors. Understanding and controlling these factors is essential for tailoring the properties of the resulting silver product.

Influence of Atmosphere

The composition of the surrounding atmosphere plays a significant role in the decomposition kinetics.

-

Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition proceeds readily, yielding pure metallic silver and carbon dioxide.

-

Oxygen: Oxygen has a strong retarding effect on the decomposition rate.

-

Hydrogen: A hydrogen atmosphere significantly accelerates the decomposition process.

Impact of Preparation Method

The method used to synthesize the this compound can influence its crystal size, morphology, and the presence of impurities, all of which affect its thermal stability. For example, the presence of excess oxalate or silver ions during precipitation can alter the decomposition kinetics.

Effect of Additives and Dopants

The introduction of dopants or impurities into the this compound lattice can modify the concentration of defects and electronic properties, thereby influencing the decomposition rate.

Caption: Figure 2: Factors Influencing this compound Decomposition.

Experimental Protocols

Accurate and reproducible characterization of the thermal decomposition of this compound relies on standardized experimental procedures.

Synthesis of this compound

A common method for the preparation of this compound involves the precipitation reaction between silver nitrate and an oxalate source, such as oxalic acid or sodium oxalate.

Materials:

-

Silver nitrate (AgNO₃)

-

Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of silver nitrate and the oxalate source of known concentrations.

-

Slowly add the oxalate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for a set period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions.

-

Dry the this compound precipitate in a vacuum oven at a low temperature (e.g., 60°C) to avoid premature decomposition.

-

Store the dried this compound powder in a dark, cool, and dry place, as it is sensitive to light and heat.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Typical TGA Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of finely ground this compound powder.

-

Crucible: Alumina or platinum crucible.

-

Heating Rate: A linear heating rate, typically 10 °C/min. To study kinetics, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) are used.

-

Temperature Range: Typically from room temperature to 300°C.

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition and the total mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with the thermal decomposition, allowing for the determination of the enthalpy of decomposition.

Typical DSC Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of this compound, weighed accurately.

-

Crucible: Hermetically sealed aluminum or gold-plated copper pans.

-

Heating Rate: A constant heating rate, typically 10 °C/min.

-

Temperature Range: From room temperature to a temperature beyond the completion of the decomposition.

-

Purge Gas: Inert gas (nitrogen or argon) at a constant flow rate.

-

Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the exothermic peak corresponding to the decomposition. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔH).

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid reactant (this compound) and the solid product (metallic silver). In-situ XRD, where diffraction patterns are collected as the sample is heated, can be used to monitor the phase transformation during decomposition.

Typical XRD Protocol:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: A thin layer of the powder is mounted on a sample holder. For in-situ studies, a high-temperature stage is used.

-

Scan Range: A 2θ range appropriate for identifying the characteristic peaks of this compound and silver (e.g., 20-80°).

-

Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.

Caption: Figure 3: Experimental Workflow for Characterization.

Conclusion

The thermal decomposition of this compound is a complex solid-state reaction governed by an initial electron transfer step, followed by rapid decarboxylation. The process is highly exothermic and results in the formation of metallic silver and carbon dioxide. The kinetics and characteristics of this decomposition are significantly influenced by factors such as the surrounding atmosphere, the method of preparation, and the presence of dopants. A thorough understanding of this mechanism, facilitated by analytical techniques like TGA, DSC, and XRD, is crucial for the controlled synthesis of silver-based materials and for ensuring the safe handling of this energetic compound. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound and related materials.

References

An In-depth Technical Guide to the Photochemical Decomposition of Silver Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical decomposition of silver oxalate (Ag₂C₂O₄), a light-sensitive compound that decomposes into metallic silver and carbon dioxide upon irradiation. This process is of significant interest for various applications, including the synthesis of silver nanoparticles and the fabrication of conductive silver patterns for electronics. This document details the underlying mechanism, experimental protocols, and quantitative data associated with this phenomenon.

Introduction

This compound is a silver salt of oxalic acid that is notably sensitive to light.[1][2] This property leads to its decomposition through a photochemical process, yielding elemental silver and carbon dioxide gas.[1][2] While it also undergoes thermal decomposition at elevated temperatures (around 140°C), the photochemical route offers distinct advantages, such as spatial and temporal control, making it suitable for advanced material fabrication.[1][3][4] The reaction is thermodynamically favorable due to the reduction potentials of the oxalate ion.[2]

Reaction Mechanism and Products

The overall photochemical decomposition of this compound can be represented by the following equation:

Ag₂C₂O₄ (s) + hν → 2Ag (s) + 2CO₂ (g) [1][2][4]

The process is initiated by the absorption of a photon (hν), typically in the UV region, which excites the oxalate dianion (C₂O₄²⁻).[2] This excitation is followed by an intramolecular electron transfer to the silver (I) ions, leading to their reduction to metallic silver (Ag⁰) and the oxidation of the oxalate ion, which then decomposes into two molecules of carbon dioxide.[2]

The general scheme for the photochemical decomposition is understood to proceed without a bimolecular excitation stage, with the rate of exciton excitation being proportional to the first power of the light intensity.

Quantitative Data

Quantitative data on the photochemical decomposition of this compound, such as the quantum yield, is not extensively reported in the reviewed literature. The quantum yield in a photochemical reaction is the number of moles of a substance reacted per mole of photons absorbed.[5] For many photochemical processes, the quantum yield is less than 1, although values greater than 1 are possible for chain reactions.[5] The efficiency of this compound decomposition is known to be influenced by factors such as the wavelength and intensity of the incident light.

| Parameter | Value | Conditions | Reference |

| Primary Products | Metallic Silver (Ag), Carbon Dioxide (CO₂) | UV or visible light irradiation | [1][2] |

| Decomposition Temp. | ~140 °C (Thermal) | Heating | [1][4] |

| Laser-induced Decomp. | λ = 405 nm; Power = 3 - 100 mW | Focused laser beam on a thin film of this compound. | [2][3] |

| Reaction Rate | Proportional to the first power of light intensity | Under conditions where bimolecular excitation is not significant. |

Experimental Protocols

Detailed methodologies for the synthesis, decomposition, and analysis of this compound are crucial for reproducible research.

A common method for preparing this compound is through the precipitation reaction between silver nitrate and a soluble oxalate salt or oxalic acid.[1][4]

Materials:

-

Silver nitrate (AgNO₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) or Potassium oxalate (K₂C₂O₄)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of silver nitrate. A typical concentration is around 1.5 g of AgNO₃ in 20 mL of deionized water.[2]

-

Prepare a separate aqueous solution of oxalic acid or potassium oxalate. For a 2:1 molar ratio, dissolve approximately 1.48 g of oxalic acid dihydrate in 40 mL of deionized water.[2]

-

Add the silver nitrate solution to the oxalate solution with constant stirring. A white precipitate of this compound will form immediately.[2]

-

The precipitate can be collected by filtration or centrifugation.

-

Wash the collected this compound precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and impurities.[2]

-

Dry the final product in an oven at a moderate temperature (e.g., 60°C) overnight, away from direct light.[2]

The photolysis of this compound can be carried out using various light sources, from broad-spectrum UV lamps to focused lasers for micro-patterning.

General Setup:

-

Light Source: A high-pressure mercury lamp, a UV LED array, or a laser (e.g., 405 nm diode laser) can be used.[2][3]

-

Reaction Vessel: For solid-state decomposition, a thin layer of this compound powder can be spread on a suitable substrate (e.g., glass, polycarbonate). For decomposition in a suspension, a quartz reaction tube is recommended due to its UV transparency.

-

Atmosphere: The decomposition can be performed in air or under an inert atmosphere (e.g., nitrogen, argon). The presence of oxygen can sometimes influence the reaction.

Procedure for Laser-Induced Patterning:

-

A thin film of this compound is deposited onto a substrate, for instance, by spin-coating a suspension of this compound.[3]

-

The film is then exposed to a focused laser beam, which can be computer-controlled to write specific patterns.[2][3]

-

The laser-induced decomposition converts the this compound in the exposed regions into metallic silver.[3]

-

The unexposed this compound can be washed away with a suitable solvent, such as an ammoniacal solution, which does not affect the metallic silver.[3]

A variety of analytical methods are employed to characterize the starting material and the decomposition products.

-

X-ray Diffraction (XRD): Used to confirm the crystal structure of the synthesized this compound and to identify the metallic silver formed after decomposition.[7][8]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and size of the this compound crystals and the resulting silver particles, which are often in the nanometer range.[2]

-

Thermogravimetric Analysis (TGA): While primarily for studying thermal decomposition, TGA can provide information on the purity of the this compound and its decomposition temperature.[3]

-

UV-Visible Spectroscopy (UV-Vis): Can be used to monitor the formation of silver nanoparticles by observing the surface plasmon resonance peak characteristic of silver.

-

Gas Chromatography (GC) or Mass Spectrometry (MS): Can be used to detect and quantify the evolution of carbon dioxide during the decomposition process.

Comparison with Thermal Decomposition

While both photochemical and thermal methods lead to the decomposition of this compound into silver and carbon dioxide, there are key differences:

-

Initiation: Photochemical decomposition is initiated by light absorption, allowing for room temperature processing, whereas thermal decomposition requires heating to temperatures around 140°C or higher.[1][4]

-

Control: The use of light, particularly lasers, allows for high spatial resolution in the decomposition process, enabling the direct writing of conductive patterns.[2][3] Thermal decomposition is generally a bulk process and more difficult to control spatially.

-

Product Morphology: The conditions of decomposition can affect the morphology of the resulting silver. Slow decomposition at lower temperatures (e.g., 125°C) can produce isolated silver nanoparticles.[3] Photochemical methods can also be tailored to control the size and morphology of the silver nanostructures.

Applications

The photochemical decomposition of this compound is a versatile technique with several important applications:

-

Synthesis of Silver Nanoparticles: This method provides a route to produce silver nanoparticles with a high propensity for sintering.[2]

-

Printed Electronics: The ability to selectively decompose this compound with a laser beam is a promising technique for creating conductive silver traces on various substrates, including flexible polymers, for applications like transparent electrodes.[2][3]

-

Photography and Imaging: Although its low sensitivity to light compared to silver halides has limited its widespread use, this compound has been explored for photographic emulsions.

Conclusion

The photochemical decomposition of this compound is a fundamentally important process with practical applications in materials science and nanotechnology. The reaction proceeds via photoexcitation and subsequent reduction of silver ions to form metallic silver and carbon dioxide. While detailed quantitative data on its quantum efficiency remains an area for further investigation, the experimental protocols for its synthesis and decomposition are well-established. The precise spatial control afforded by laser-induced decomposition makes it a highly attractive method for the fabrication of micro- and nanoscale silver structures for advanced electronic and optical devices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. EP0254935B1 - Process for producing this compound - Google Patents [patents.google.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Silver Oxalate in Aqueous Solutions

This technical guide provides a comprehensive overview of the aqueous solubility of this compound (Ag₂C₂O₄), a sparingly soluble salt of significant interest in various chemical and pharmaceutical contexts. Understanding its solubility behavior is critical for processes ranging from analytical chemistry to the development of novel materials and drug delivery systems. This document outlines the fundamental principles governing its dissolution, the key factors that influence its solubility, and detailed experimental protocols for its characterization.

Fundamental Principles of this compound Solubility

This compound is a chemical compound with the formula Ag₂C₂O₄.[1] It is a white, crystalline solid that is sparingly soluble in water.[1] The dissolution of this compound in an aqueous solution is an equilibrium process, which can be represented by the following equation:

Ag₂C₂O₄(s) ⇌ 2Ag⁺(aq) + C₂O₄²⁻(aq)

The equilibrium constant for this reaction is known as the solubility product constant (Ksp) . It is defined by the expression:

At a given temperature, the Ksp is a constant that indicates the degree to which the compound dissociates in solution.[3] The reported Ksp value for this compound at 25°C is approximately 5.4 x 10⁻¹² .[4]

Caption: Dissolution and precipitation equilibrium of this compound.

Quantitative Solubility Data

The solubility of this compound can be expressed in various units. The following tables summarize key quantitative data.

Table 1: Solubility Product and Molar Mass of this compound

| Parameter | Value | Reference |

| Molar Mass | 303.755 g/mol | [1] |

| Ksp (at 25°C) | 5.4 x 10⁻¹² | [4] |

Table 2: Solubility of this compound in Pure Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 18 | 0.0034 | 1.12 x 10⁻⁴ |

| 21 | 0.00378 | 1.24 x 10⁻⁴ |

| 25 | 0.00416 | 1.37 x 10⁻⁴ |

Calculations are based on the provided solubility data and the molar mass of this compound.[1]

Factors Influencing the Solubility of this compound

The solubility of this compound is significantly affected by the chemical composition of the aqueous solution.

According to Le Châtelier's principle, the solubility of this compound decreases in a solution that contains a common ion, either Ag⁺ (from a soluble silver salt like AgNO₃) or C₂O₄²⁻ (from a soluble oxalate salt like Na₂C₂O₄). The addition of a common ion shifts the dissolution equilibrium to the left, favoring the formation of solid Ag₂C₂O₄.

Caption: The common ion effect on this compound solubility.

The solubility of this compound increases significantly in acidic solutions. The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄). In the presence of a strong acid, such as nitric acid (HNO₃), the hydrogen ions (H⁺) react with the oxalate ions to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid.[5]

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

This consumption of oxalate ions from the solution shifts the dissolution equilibrium of this compound to the right, leading to an increase in its solubility. The pKa values for oxalic acid are pKa₁ = 1.27 and pKa₂ = 4.28.[6]

Caption: Mechanism of increased solubility in acidic media.

The solubility of this compound is enhanced in the presence of ligands that form stable, soluble complexes with silver ions (Ag⁺). A common example is ammonia (NH₃), which reacts with Ag⁺ to form the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺.[7]

Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

The formation of this stable complex reduces the concentration of free Ag⁺ ions in the solution.[8] This pulls the dissolution equilibrium of this compound to the right, causing more of the solid to dissolve.

Caption: Mechanism of increased solubility via complexation.

Experimental Protocol for Ksp Determination

The Ksp of this compound can be determined by measuring the concentration of either silver ions or oxalate ions in a saturated solution. A common and effective method is the redox titration of the oxalate ion with a standardized solution of potassium permanganate (KMnO₄).

Caption: Workflow for determining the Ksp of this compound.

-

Preparation of a Saturated this compound Solution:

-

Add an excess amount of solid this compound to a flask containing deionized water.

-

Seal the flask and agitate it, preferably using a magnetic stirrer, in a constant temperature water bath (e.g., 25°C) for an extended period (several hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution. Ensure the temperature of the solution is maintained during filtration.

-

-

Titration Procedure:

-

Accurately measure a specific volume (e.g., 25.00 mL) of the saturated this compound filtrate into an Erlenmeyer flask.

-

Add an excess of dilute sulfuric acid (e.g., 1 M H₂SO₄) to the flask.

-

Gently heat the solution to approximately 60-70°C.

-

Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) of known concentration. The permanganate solution should be added dropwise while swirling the flask.

-

The endpoint is reached when the first persistent faint pink color appears in the solution, indicating the complete reaction of the oxalate ions.[2]

-

-

Data Analysis and Calculation:

-

Record the volume of KMnO₄ solution used to reach the endpoint.

-

The balanced net ionic equation for the redox reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

-

Calculate the moles of MnO₄⁻ used in the titration.

-

From the stoichiometry of the reaction, determine the moles of C₂O₄²⁻ in the filtrate sample.

-

Calculate the concentration of the oxalate ion, [C₂O₄²⁻], in the saturated solution. This value represents the molar solubility, 's', of this compound.

-

Since the dissolution of one mole of Ag₂C₂O₄ produces two moles of Ag⁺ and one mole of C₂O₄²⁻, we have [C₂O₄²⁻] = s and [Ag⁺] = 2s.

-

Finally, calculate the solubility product constant using the expression: Ksp = [Ag⁺]²[C₂O₄²⁻] = (2s)²(s) = 4s³.

-

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. a) The solubility product of this compound Ag₂C₂O₄ is given by the expre.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. Oxalic_acid [chemeurope.com]

- 7. quora.com [quora.com]

- 8. inorganic chemistry - What is the reason for the different solubility of silver halides in ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Silver Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of silver oxalate (Ag₂C₂O₄). This compound is a coordination polymer with notable properties, including its thermal decomposition to form pure silver nanoparticles, making it a compound of interest in materials science and potentially in drug delivery systems where controlled release of silver ions or nanoparticles is desired. This document details its crystallographic parameters, experimental synthesis protocols, and the influence of various synthesis conditions on its crystal morphology.

Crystal Structure of this compound

This compound crystallizes in a monoclinic system, belonging to the P2₁/c space group. The crystal structure consists of silver ions coordinated by oxalate anions, forming a three-dimensional network. These chains of (Ag₂C₂O₄)ₓ are interconnected by longer silver-oxygen bonds.[1]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 3.4603 ± 0.0005 Å | [1] |

| b | 6.1972 ± 0.0009 Å | [1] |

| c | 9.548 ± 0.002 Å | [1] |

| β | 103.47 ± 0.01° | [1] |

| Unit Cell Volume | 199.12 ± 0.06 ų | [1] |

| Z (molecules per unit cell) | 2 | [1] |

Experimental Protocols for Synthesis

The most common method for synthesizing this compound is through a precipitation reaction in an aqueous solution. The following protocols are adapted from literature and provide a basis for obtaining this compound crystals.

Protocol 1: Synthesis of this compound Nanorods

This protocol is optimized for the synthesis of this compound nanorods.[2]

Materials:

-

Silver nitrate (AgNO₃) solution (0.001 mol/L)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) solution

-

Deionized water

Procedure:

-

Prepare a solution of silver nitrate (0.001 mol/L) in deionized water.

-

Prepare a solution of oxalic acid with a stoichiometric amount relative to the silver nitrate solution.

-

Cool both solutions to 0 °C.

-

Add the silver nitrate solution to the oxalic acid solution at a constant flow rate of 40 mL/min with continuous stirring.

-

A white precipitate of this compound will form immediately.

-

Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).

-

Wash the precipitate with deionized water to remove any unreacted ions.

-

Dry the resulting this compound nanorods in an oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: General Synthesis of this compound Precipitate

This protocol describes a general method for the synthesis of this compound, which can be adapted to control particle size by adjusting the pH.[1]

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium oxalate (K₂C₂O₄) or Oxalic Acid (H₂C₂O₄)

-

Deionized water

-

Nitric acid (HNO₃) for pH adjustment (optional)

Procedure:

-

Prepare an aqueous solution of silver nitrate.

-

Prepare an aqueous solution of potassium oxalate or oxalic acid.

-

For controlling particle size and reducing stickiness, adjust the pH of the reaction medium to ≤ 5 with nitric acid.[1]

-

Heat both solutions to a temperature between 40 °C and 60 °C.[1]

-

Slowly add the oxalate solution to the silver nitrate solution with vigorous stirring.

-

A white precipitate of this compound will form.

-

Allow the precipitate to settle.

-

Decant the supernatant and wash the precipitate several times with deionized water.

-

Filter and dry the this compound precipitate as described in Protocol 1.

Morphology of this compound Crystals

The morphology of this compound crystals is highly dependent on the synthesis conditions. By carefully controlling parameters such as reactant concentrations, temperature, pH, and the solvent system, various morphologies can be achieved, ranging from nanorods to hexagonal columns.

Table 2: Influence of Synthesis Parameters on this compound Morphology

| Parameter | Condition | Resulting Morphology | Reference |

| Reactant Concentration | 0.001 mol/L Silver Nitrate | Nanorods (107 ± 45 nm width) | [2] |

| Temperature | 0 °C | Nanorods | [2] |

| 40 - 60 °C | Larger, non-sticky particles | [1] | |

| pH | ≤ 5 | Larger, non-sticky particles | [1] |

| Solvent | Butanol | Not specified in detail, but different from ethanol | [3] |

| Ethyl alcohol | Different morphologies observed via SEM | [3] | |

| Precipitation Rate | 40 mL/min flow rate | Nanorods | [2] |

The use of different alcohols as solvents, such as butanol and ethyl alcohol, has been shown to produce distinct morphologies, although detailed quantitative descriptions are not always provided in the literature.[3] The control of pH to be acidic (≤ 5) is a key factor in producing a precipitate that is less sticky and has a larger particle size, which facilitates easier handling and processing.[1]

Visualizing Experimental and Logical Workflows

To better understand the synthesis and characterization process, as well as the relationships between synthesis parameters and crystal morphology, the following diagrams are provided.

References

An In-depth Technical Guide to the Physical and Chemical Hazards of Silver Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and toxicological hazards associated with silver oxalate (Ag₂C₂O₄). The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely and effectively in a laboratory setting. All quantitative data is summarized in tables for clarity, and detailed experimental protocols and hazard workflows are provided.

Physical and Chemical Properties

This compound is a white, crystalline powder that is sparingly soluble in water.[1] It is known for its thermal instability and sensitivity to light.[1][2] The primary physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | Ag₂C₂O₄ | |

| Molar Mass | 303.76 g/mol | [3] |

| Appearance | White crystalline powder | |

| Density | 5.03 g/cm³ | [4] |

| Decomposition Temp. | ~140 °C (decomposes explosively) | [4][5] |

| Solubility in Water | 0.00327 g/100 mL (at 25 °C) | [4] |

| Solubility (Other) | Insoluble in organic solvents; dissolves in ammonia or basic solutions due to complex formation. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its explosive properties and toxicity. It is crucial to understand these hazards before handling the material. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Citations |

| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard | [3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [3] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

Physical Hazards: Explosive Properties

The most significant physical hazard of this compound is its explosive nature. It is highly sensitive to heat, shock, and friction, particularly when dry.[4][5]

-

Thermal Sensitivity: this compound decomposes explosively when heated to approximately 140 °C.[4][5] The decomposition is highly exothermic and produces metallic silver and carbon dioxide gas, as shown in the reaction below.[6] Ag₂C₂O₄(s) → 2 Ag(s) + 2 CO₂(g)

-

Light Sensitivity: this compound is photosensitive and will slowly decompose upon exposure to light, particularly UV radiation, to form metallic silver and carbon dioxide.[4][6]

Due to these properties, this compound is forbidden from transport when dry under regulations such as the US Code of Federal Regulations (49 CFR § 173.54).[3]

Chemical Hazards and Reactivity

-

Decomposition: As noted, the primary chemical hazard is its propensity to undergo rapid, exothermic decomposition. This can be initiated by heat, friction, shock, or light.

-

Incompatibilities: this compound should be kept away from strong acids and oxidizing agents. Reacting oxalic acid with silver compounds can form the explosive this compound.

Toxicological Hazards

The toxicity of this compound is attributed to both the silver ions (Ag⁺) and the oxalate anion (C₂O₄²⁻).

Silver Ion Toxicity

Exposure to silver and its compounds can occur through ingestion, inhalation, or dermal contact.[3][7] While elemental silver is not considered toxic, most silver salts are.[3]

-

Mechanism of Action: Silver ions are biologically active and can interact with thiol groups (-SH) in enzymes and proteins, leading to their denaturation and the inhibition of cellular respiration.[7] They can also bind to DNA, affecting replication and cell proliferation.[7]

-

Argyria: The most well-known effect of chronic, long-term exposure to silver is argyria, a condition characterized by a permanent blue-gray discoloration of the skin and other tissues due to the deposition of silver particles.[3][7]

-

Acute Effects: Significant acute exposure is rare but can lead to severe health effects, including pulmonary edema, hemorrhage, and necrosis of the bone marrow, liver, and kidneys.[8]

Oxalate Toxicity

Oxalate is a metabolic end-product that can be toxic at high concentrations, primarily affecting the kidneys.[1][9]

-

Mechanism of Action: High oxalate concentrations can induce renal injury by promoting the formation of calcium oxalate crystals, the main component of kidney stones.[9] This process involves oxalate-induced activation of lipid signaling pathways, production of reactive oxygen species (ROS), and disruption of mitochondrial function, which can lead to apoptosis (programmed cell death) or necrosis of renal cells.[9]

-

Cellular Signaling: Oxalate toxicity is mediated by complex cellular pathways. It can trigger endoplasmic reticulum (ER) stress, which in conjunction with ROS, activates the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.[10]

A simplified representation of the oxalate-induced cellular toxicity pathway is provided below.

Caption: Simplified signaling pathway of oxalate-induced cellular toxicity.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from established laboratory procedures for the precipitation of this compound.[2][6][11] The synthesis itself presents a significant hazard and must be conducted with extreme care.

Materials:

-

Silver nitrate (AgNO₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized or milliQ water

-

Ethanol

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and filter paper.

Procedure:

-

Prepare Solutions:

-

Prepare a silver nitrate solution. For example, dissolve 2.00 g of silver nitrate in 20 mL of deionized water.[6]

-

Prepare an oxalic acid solution. For example, dissolve 1.48 g of oxalic acid dihydrate in 40 mL of deionized water (this provides a 2:1 molar ratio of Ag⁺ to C₂O₄²⁻).[6]

-

Gently heat both solutions to approximately 60 °C to ensure complete dissolution.[6]

-

-

Precipitation:

-

While stirring the oxalic acid solution, slowly add the silver nitrate solution. A white precipitate of this compound will form immediately.[6]

-

Continue stirring for a short period to ensure the reaction is complete.

-

-

Isolation and Washing:

-

Drying:

-

Storage:

-

Store the dried this compound in a labeled, sealed container, protected from light, heat, and mechanical shock.[5]

-

The following workflow diagram illustrates the key steps and safety considerations for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Protocols for Hazard Assessment

Standardized tests are used to quantify the sensitivity of energetic materials. While specific results for this compound are not widely published, the methodologies are described here for context.

-

Impact Sensitivity (BAM Fallhammer): This test measures the sensitivity of a substance to drop-weight impact. A sample is subjected to the impact of a known mass dropped from a known height. The result is typically reported as the energy in Joules (J) at which a 50% probability of initiation is observed. For highly sensitive materials like this compound, this value would be expected to be very low.

-

Friction Sensitivity (BAM Friction Apparatus): This test measures sensitivity to frictional stimuli. A small sample is placed on a porcelain plate, and a porcelain peg is moved back and forth over it under a specified load. The result is the lowest load in Newtons (N) that causes an initiation in at least one of six trials.[12]

Safe Handling and Risk Mitigation

Given its significant hazards, a strict risk mitigation strategy is mandatory when working with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.

-

Respiratory Protection: If there is a risk of inhaling dust, use a full-face respirator with appropriate particulate filters.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood.

-

Use a blast shield, especially during synthesis, drying, and handling of the dry powder.

-

Avoid using metal spatulas or ground glass joints that can create friction or sparks. Use non-sparking tools (e.g., plastic or ceramic).

Handling and Storage:

-

Handle only small quantities at a time.

-

Avoid grinding, shock, friction, and exposure to heat or direct sunlight.[13]

-

Store in a cool, dark, and dry location, away from incompatible materials.[5] The storage container should be clearly labeled with all relevant hazards.

Disposal:

-

Do not dispose of this compound as solid waste.

-

A recommended method for safe destruction is to carefully heat the compound while it is suspended in water. This allows for controlled decomposition into metallic silver, which can then be collected and recycled.[5] All disposal procedures must comply with local and institutional regulations.

The following diagram outlines a logical workflow for assessing and controlling the risks associated with this compound.

Caption: Risk assessment and control workflow for handling this compound.

References

- 1. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.rit.edu [repository.rit.edu]

- 3. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Silver Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. wikem.org [wikem.org]

- 9. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. etusersgroup.org [etusersgroup.org]

- 13. elgalabwater.com [elgalabwater.com]

An In-depth Technical Guide to the History, Discovery, and Properties of Silver Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver oxalate (Ag₂C₂O₄), a simple coordination compound with significant historical and modern applications. The document details its discovery, physicochemical properties, and key experimental protocols, tailored for a scientific audience.

Historical Context and Discovery

The discovery of this compound is not attributed to a single individual but was the logical outcome of systematic chemical investigations in the late 18th and early 19th centuries. Its synthesis was predicated on the isolation of its organic component, oxalic acid.

The Swedish-German chemist Carl Wilhelm Scheele first isolated oxalic acid in 1776, and his work on a vast number of organic and inorganic acids paved the way for the synthesis of their metallic salts.[1] Following the characterization of oxalic acid, chemists of the era began exploring its reactions with various metal salts.

The first preparation of this compound was a straightforward precipitation reaction, a common technique at the time. By combining an aqueous solution of a soluble silver salt, such as silver nitrate (AgNO₃), with oxalic acid (H₂C₂O₄) or a soluble oxalate salt, early chemists would have observed the immediate formation of a white, insoluble precipitate.[2][3] This simple synthesis allowed for its initial characterization as a water-insoluble silver salt that is sensitive to light and heat.[2][4] Early investigations into its thermal properties revealed its decomposition into metallic silver and carbon dioxide gas, a characteristic that remains a key aspect of its modern utility.[2][5]

Physicochemical Properties

This compound is a white, crystalline solid known for its low solubility and thermal instability.[2] Its properties have been well-characterized using a variety of modern analytical techniques. The key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | Ag₂C₂O₄ |

| Molar Mass | 303.76 g/mol [6] |

| Appearance | White crystalline powder[2][7] |

| Density | 5.03 g/cm³[4][7] |

| Solubility in Water | 0.0034 g/100 mL (at 18°C)[8] |

| Solubility Product (Ksp) | pKsp: 11.27 |

| Decomposition Temperature | ~140 °C[2][4][8] |

| Crystal System | Monoclinic[9] |

| Space Group | P2₁/c[9] |

| Unit Cell Dimensions | a = 3.46 Å, b = 6.16 Å, c = 9.47 Å, β = 76°[9] |

Key Experimental Protocols

The methodologies for synthesizing and analyzing this compound are well-established. The following sections detail the standard laboratory procedures.

This protocol describes the common precipitation method for preparing this compound from silver nitrate and oxalic acid.[10][11]

Materials:

-

Silver nitrate (AgNO₃, ≥99.0%)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99%)

-

Deionized or milliQ water

-

Ethanol

-

Beakers, graduated cylinders, stirring apparatus

-

Centrifuge or filtration setup (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Precipitation:

-

Isolation and Washing:

-

Drying and Storage:

The thermal decomposition of this compound is a key characteristic, resulting in metallic silver and carbon dioxide.[2] This process is typically analyzed using Thermogravimetric Analysis (TGA).

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Small sample pan (typically alumina or platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of dried this compound (typically 1-5 mg) into the TGA sample pan.

-

Instrument Setup:

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 300°C).

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The onset temperature of the sharp mass loss corresponds to the decomposition temperature of this compound (~140°C).[2]

-

The total mass loss should correspond to the theoretical mass of two molecules of CO₂ being released, leaving behind metallic silver.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical pathways related to this compound.

Modern Significance and Applications

Despite its long history, this compound remains a compound of interest in modern materials science and specialized fields.

-

Precursor to Silver Nanoparticles: The clean, low-temperature decomposition of this compound into metallic silver and gaseous byproducts makes it an excellent precursor for synthesizing silver nanoparticles.[2][12][13] These nanoparticles have widespread applications in conductive inks, coatings, and antimicrobial agents.[12]

-

Experimental Petrology: In geological sciences, this compound is used to introduce a precise amount of carbon dioxide into high-pressure, high-temperature experiments that simulate conditions within the Earth's crust and mantle.[4][6]

References

- 1. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound [chemister.ru]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. repository.rit.edu [repository.rit.edu]

- 12. americanelements.com [americanelements.com]

- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Silver Oxalate (CAS Number: 533-51-7) for Researchers and Drug Development Professionals

Abstract

Silver oxalate (Ag₂C₂O₄), identified by CAS number 533-51-7, is a silver salt of oxalic acid. This white, crystalline powder is notable for its thermal instability, decomposing into silver nanoparticles and carbon dioxide gas upon heating.[1][2] This property has positioned this compound as a key precursor in the burgeoning field of nanotechnology, particularly for the synthesis of silver nanoparticles with diverse applications, including antimicrobial coatings and conductive inks.[3][4] While the biological activities of silver ions and silver nanoparticles are well-documented, the direct pharmacological effects of this compound remain a nascent area of research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety considerations, and primary applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a simple coordination compound with a defined set of physical and chemical characteristics. Quantitative data are summarized in Table 1. It is a white, crystalline powder that is poorly soluble in water but soluble in ammonia and nitric acid.[3][5] A critical property of this compound is its explosive decomposition upon heating to approximately 140 °C.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 533-51-7 | [5] |

| Molecular Formula | C₂Ag₂O₄ | [3] |

| Molecular Weight | 303.76 g/mol | [3][5] |

| Appearance | White crystalline powder | [3][7] |

| Density | 5.03 g/cm³ | [3][6] |

| Melting Point | Decomposes at ~140 °C | [1][3] |

| Solubility in Water | 0.041 g/L at 25 °C | [3][7] |

| Crystal Structure | Monoclinic |

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward precipitation reaction. Detailed experimental protocols for its synthesis and subsequent use in generating silver nanoparticles are provided below.

Synthesis of this compound

This compound is typically synthesized by the reaction of a soluble silver salt, such as silver nitrate, with oxalic acid or a soluble oxalate salt.[2][8]

Experimental Protocol: Synthesis of this compound [3]

-

Preparation of Reactant Solutions:

-

Dissolve 2.00 g of silver nitrate (AgNO₃, ≥99.0% purity) in 20 mL of deionized water.

-

In a separate beaker, dissolve 1.48 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O, 99% purity) in 40 mL of deionized water, heating to 60 °C to ensure complete dissolution.

-

-

Precipitation:

-

While stirring, add the silver nitrate solution to the heated oxalic acid solution. A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then collect it via centrifugation or vacuum filtration.

-

Wash the collected precipitate three times with deionized water and once with ethanol to remove any unreacted starting materials and byproducts.

-

-

Drying:

-

Dry the purified this compound powder overnight in an oven at 60 °C.

-

-

Storage:

-

Store the dried this compound in a dark, airtight container to prevent photochemical decomposition.

-

Thermal Decomposition for Silver Nanoparticle Synthesis

A primary application of this compound is its use as a precursor for silver nanoparticles. The thermal decomposition of this compound in the presence of a capping agent yields well-dispersed nanoparticles.

Experimental Protocol: Thermal Decomposition of this compound for Silver Nanoparticle Synthesis

-

Preparation of Reaction Mixture:

-

In a flask, dissolve a desired amount of a capping agent, such as polyvinyl alcohol (PVA), in 40 mL of deionized water with stirring.

-

Add a specific amount of synthesized this compound to the PVA solution and stir for 10 minutes.

-

Purge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen.

-

-

Thermal Decomposition:

-

Heat the reaction mixture to reflux in an oil bath for approximately 3 hours. The formation of a yellow color indicates the formation of silver nanoparticles.

-

-

Isolation of Nanoparticles:

-

Centrifuge the resulting solution to separate the silver nanoparticles from the reaction medium.

-

Applications in Research and Drug Development

The primary relevance of this compound in the pharmaceutical and biomedical fields stems from its role as a precursor to silver nanoparticles, which have well-established antimicrobial properties.

Precursor for Silver Nanoparticles

This compound is a convenient and effective precursor for the synthesis of silver nanoparticles due to its clean decomposition into metallic silver and carbon dioxide.[1][3] These nanoparticles are of significant interest in drug development for their broad-spectrum antimicrobial activity.

Antimicrobial Applications of Silver Nanoparticles

Silver nanoparticles derived from this compound exhibit potent antimicrobial activity against a wide range of bacteria. The proposed mechanisms of action include:

-

Cell Wall Interaction: Silver ions can disrupt the bacterial cell wall and membrane, leading to increased permeability and cell lysis.

-

Inhibition of Cellular Respiration: Silver ions can interfere with respiratory enzymes, leading to the production of reactive oxygen species (ROS).

-

DNA and Protein Damage: Silver ions can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, inhibiting their function.

While this compound itself is not typically used directly in antimicrobial formulations, its ability to be readily converted into highly active silver nanoparticles makes it a relevant starting material for the development of new antimicrobial agents and coatings for medical devices.

Biological Activity and Toxicological Profile

Direct studies on the biological activity and toxicology of this compound are limited. The toxicological profile is largely inferred from the properties of its constituent ions, silver and oxalate, and its decomposition products.

Cytotoxicity

The cytotoxicity of silver compounds is generally attributed to the release of silver ions. While specific data for this compound is scarce, silver nanoparticles have been shown to induce cytotoxicity in a dose-dependent manner, primarily through the induction of oxidative stress and mitochondrial damage.[1]

Signaling Pathways

There is currently no direct evidence to suggest that this compound modulates specific signaling pathways. The biological effects observed are more likely attributable to the general toxicity of silver ions or the downstream effects of silver nanoparticles. It is important to note that oxalate itself can influence cellular signaling, particularly in the context of renal cell injury where it can induce the production of reactive oxygen species and activate pathways such as Akt and p38 MAPK. However, these findings are related to calcium oxalate and may not be directly extrapolated to the effects of the silver salt.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: Safety and Hazard Information for this compound

| Hazard Category | Description | Precautionary Measures | Reference(s) |

| Explosive | Explosive; mass explosion hazard. Sensitive to heat, shock, and friction. | Keep away from heat, sparks, open flames, and other ignition sources. Do not subject to grinding, shock, or friction. | [1][3] |

| Acute Toxicity | Harmful if swallowed. Harmful in contact with skin. | Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. | [3] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. | [3] |

First Aid Measures: [3]

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a compound of significant interest due to its utility as a precursor for the synthesis of silver nanoparticles, which have broad-ranging applications, particularly as antimicrobial agents. For researchers and professionals in drug development, the value of this compound lies in its ability to be transformed into a biologically active nanomaterial. While the direct biological effects of this compound are not well-characterized, a thorough understanding of its properties, synthesis, and safe handling is essential for its application in research and the development of new technologies. Future research may explore the potential for this compound itself to be used in controlled-release formulations or as a component of composite materials with unique biological activities.

References

- 1. This compound | C2Ag2O4 | CID 62364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro and in vivo anti-urolithiatic activity of silver nanoparticles containing aqueous leaf extract of Tragia involucrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. In vitro assessment of silver effect on porcine ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Silver as an Antibiotic-Independent Antimicrobial: Review of Current Formulations and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Silver-Treated Bacteria against Other Multi-Drug Resistant Pathogens in Their Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Theoretical Examination of Silver Oxalate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on the stability of silver oxalate (Ag₂C₂O₄). This compound is a coordination polymer with notable sensitivity to heat, light, and physical shock, making a thorough understanding of its stability paramount for its safe handling and application in various fields, including as a precursor for silver nanoparticles and in experimental petrology. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of decomposition pathways and experimental workflows.

Core Stability Parameters of this compound

The stability of this compound is influenced by several factors, including temperature, light, and the presence of certain chemical agents. The primary decomposition reaction yields metallic silver and carbon dioxide gas.[1][2]

Thermal Stability

This compound is thermally unstable and its decomposition can be explosive.[1][2] The temperature at which decomposition begins and the characteristics of this process are critical parameters for its safe handling.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Conditions/Notes | Source(s) |

| Decomposition Temperature | ~140 °C | Explosive decomposition | [1][3][4] |

| Decomposition Onset (TGA) | ~200 °C | Heating in an inert atmosphere | [5] |

| Decomposition End (TGA) | < 250 °C | Heating in an inert atmosphere | [5] |

| Exothermic Peak (DSC) | 250 °C | Converged peak with sintered silver formation | [6] |

| Decomposition in Air | Leads directly to metallic silver | Because silver is a noble metal | [6] |

The method of preparation significantly impacts the thermal decomposition rate of this compound. For instance, this compound prepared with an excess of oxalate ions decomposes more rapidly than that prepared with an excess of silver nitrate.[7] The composition of the surrounding atmosphere also plays a role; the decomposition is accelerated in the presence of helium, argon, and neon, slightly decelerated by krypton and xenon, and significantly accelerated in hydrogen. Conversely, oxygen acts as a strong inhibitor of the thermal decomposition process.[7]

Photochemical Stability

This compound is sensitive to light, particularly in the ultraviolet spectrum, and undergoes photochemical decomposition to metallic silver and carbon dioxide.[3][6] This property is harnessed in some photographic applications and for the synthesis of silver nanoparticles.[2][8]

Table 2: Photochemical Properties of this compound

| Parameter | Value/Observation | Source(s) |

| Photochemical Sensitivity Limit | 492 nm | |

| Absorption Band Edge | 298 nm | |

| UV Decomposition | Rapid decomposition under UV irradiation to yield metallic Ag | Thermodynamically favorable |

| Effect of Prior UV Irradiation | Can increase the rate of thermal decomposition | Catalytic effect |

The general mechanism for photochemical decomposition involves the excitation of the oxalate dianion upon UV irradiation, leading to its decomposition into CO₂ and the simultaneous transfer of electrons to Ag⁺ ions to form metallic silver.[8]

Chemical Stability and Solubility

This compound is a sparingly soluble salt in water. Its solubility can be influenced by the pH of the solution and the presence of complexing agents.

Table 3: Solubility Data for this compound

| Parameter | Value | Conditions | Source(s) |

| Water Solubility | 0.041 g/L | 25 °C | [2] |

| Solubility Product (Ksp) | 5.4 x 10⁻¹² | [3] | |

| Solubility in other media | Soluble in moderately concentrated nitric acid and ammonia | [2] |

The dissolution in ammonia is due to the formation of a soluble silver-amine complex.

Experimental Protocols for Stability Analysis

The characterization of this compound stability involves several key experimental techniques. Below are detailed methodologies for its synthesis and thermal analysis.

Synthesis of this compound

A common method for the preparation of this compound is through the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and an oxalate source (e.g., oxalic acid or a soluble oxalate salt).[1][3]

Protocol for Synthesis of this compound:

-

Preparation of Solutions:

-

Dissolve a specific molar amount of silver nitrate (AgNO₃) in deionized water. For example, 1.5 g of AgNO₃ in 20 mL of water.[6]

-

Separately, dissolve a stoichiometric amount of oxalic acid dihydrate (H₂C₂O₄·2H₂O) or a corresponding molar amount of sodium oxalate (Na₂C₂O₄) in deionized water. For a 2:1 molar ratio of AgNO₃ to H₂C₂O₄, 1.48 g of oxalic acid dihydrate would be dissolved in 40 mL of water.[6]

-

-

Precipitation:

-

Heat both solutions to a specific temperature, for example, 60 °C.[6]

-

Slowly add the silver nitrate solution to the oxalic acid or sodium oxalate solution with constant stirring. A white precipitate of this compound will form immediately.[6][9] The rate of addition and stirring speed are crucial as they can affect the crystal size and, consequently, the thermal stability.

-

-

Isolation and Purification:

-

Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).

-

Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents and soluble byproducts.

-

Subsequently wash with ethanol to aid in drying.[6]

-

-

Drying:

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability of this compound.